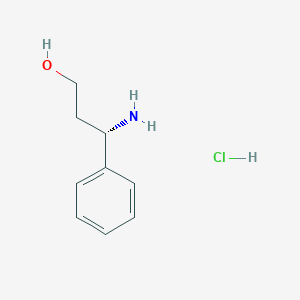

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAJDGAYRBFPH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679261 | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936499-93-3 | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936499-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-3-Amino-3-phenylpropan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers not only reference chemical shift data but also delves into the underlying principles of spectral acquisition and interpretation for this class of compounds. Our approach is grounded in field-proven insights to ensure both technical accuracy and practical utility.

Introduction

(S)-3-Amino-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media. Accurate characterization of this compound is paramount, and NMR spectroscopy stands as one of the most powerful tools for confirming its structure and purity. This guide will provide a detailed examination of its ¹H and ¹³C NMR spectra, with a focus on the influence of the hydrochloride salt formation on chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Data

Due to the limited availability of public experimental spectra for (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, the following data is based on predictive models and analysis of the free base. The predicted chemical shifts for the free base, (S)-3-Amino-3-phenylpropan-1-ol, are presented first, followed by a detailed discussion on the expected shifts upon protonation to the hydrochloride salt.

Structure of (S)-3-Amino-3-phenylpropan-1-ol:

Molecular Structure of (S)-3-Amino-3-phenylpropan-1-ol

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-3-Amino-3-phenylpropan-1-ol (Free Base) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~3.7 | t |

| H2 | ~1.9 | m |

| H3 | ~4.2 | t |

| Phenyl-H | 7.2-7.4 | m |

| NH₂ | broad s | |

| OH | broad s |

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-3-Amino-3-phenylpropan-1-ol (Free Base) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~60 |

| C2 | ~40 |

| C3 | ~55 |

| C_ipso | ~145 |

| C_ortho | ~126 |

| C_meta | ~128 |

| C_para | ~127 |

The Influence of Protonation on NMR Chemical Shifts: From Free Base to Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the primary amine group (-NH₂) to form an ammonium group (-NH₃⁺). This change in the electronic environment of the nitrogen atom has a significant and predictable effect on the chemical shifts of nearby protons and carbons.

¹H NMR Spectral Changes

Upon protonation, the following changes are anticipated in the ¹H NMR spectrum:

-

Downfield Shift of α- and β-protons: The newly introduced positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect. This deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value). Therefore, the signals for the methine proton (H3) and the methylene protons (H2) are expected to shift downfield. The effect is most pronounced for the proton on the carbon directly attached to the nitrogen (H3).

-

Appearance of an Ammonium Proton Signal: In the free base, the amine protons often appear as a broad singlet due to quadrupole broadening and chemical exchange. In the hydrochloride salt, the ammonium protons (-NH₃⁺) will give rise to a distinct signal, the chemical shift and multiplicity of which can be solvent-dependent. In a non-protic solvent like DMSO-d₆, this signal is often observed as a broad triplet due to coupling with the adjacent methine proton. In protic solvents like D₂O, the ammonium protons will exchange with deuterium, and the signal will disappear.

-

Phenyl Protons: The effect on the aromatic protons is generally less pronounced but a slight downfield shift may be observed due to the overall change in the molecule's electronic properties.

¹³C NMR Spectral Changes

The protonation of the amine group also induces notable shifts in the ¹³C NMR spectrum:

-

Downfield Shift of α- and β-carbons: Similar to the effect on protons, the carbons adjacent to the newly formed ammonium group (C3 and C2) will be deshielded and their signals will shift downfield. The α-carbon (C3) will experience the most significant downfield shift.

-

Minimal Effect on Phenyl Carbons: The carbons of the phenyl ring are relatively far from the site of protonation, and therefore, their chemical shifts are not expected to change significantly.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data for (S)-3-Amino-3-phenylpropan-1-ol hydrochloride requires careful sample preparation and instrument setup. The following protocol provides a step-by-step guide for obtaining reliable ¹H and ¹³C NMR spectra.

Experimental Workflow for NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride directly into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent. Given the salt nature of the compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good starting choices. The choice of solvent can impact the chemical shifts, so it is crucial to report the solvent used.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal signal detection.

-

Shim the magnetic field to maximize its homogeneity. This will result in sharp, well-resolved peaks.

-

For the ¹H spectrum, a standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer) is typically sufficient.

-

For the ¹³C spectrum, a proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer) is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used. For ¹³C NMR in DMSO-d₆, the solvent peak at ~39.52 ppm is the standard reference.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Trustworthiness and Self-Validating Protocols

The reliability of NMR data hinges on a self-validating experimental approach. Key aspects to ensure the trustworthiness of the obtained spectra include:

-

Internal Referencing: The use of an internal reference standard, such as the residual solvent peak, provides a consistent and reliable calibration of the chemical shift scale.

-

Reproducibility: A well-defined protocol, as outlined above, ensures that the experiment can be reproduced by other researchers, leading to consistent results.

-

Data Consistency: The integrated areas in the ¹H NMR spectrum should correspond to the number of protons in the molecule. For example, the ratio of the aromatic protons to the aliphatic protons should match the molecular structure.

-

Correlation with ¹³C Data: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shift data for (S)-3-Amino-3-phenylpropan-1-ol hydrochloride. By presenting predicted data for the free base and a detailed analysis of the effects of protonation, this guide equips researchers with the necessary knowledge to interpret the NMR spectra of this important pharmaceutical intermediate. The provided experimental protocol offers a robust and reliable method for acquiring high-quality NMR data, ensuring the scientific integrity of the characterization process.

References

Thermodynamic Stability and Thermal Profiling of (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride: A Technical Guide

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) such as the selective serotonin reuptake inhibitor (SSRI) Dapoxetine, the enantiomeric fidelity and chemical stability of intermediates are paramount. (S)-3-Amino-3-phenylpropan-1-ol is a critical chiral building block in these pathways. However, as a free amino alcohol, it presents significant thermodynamic vulnerabilities. Conversion to its hydrochloride salt, (S)-3-Amino-3-phenylpropan-1-ol hydrochloride , fundamentally alters its thermal profile, elevating its melting point and locking the molecule into a thermodynamically stable crystal lattice. This whitepaper explores the structural causality behind this stability, details the thermal dynamics of its melting point, and establishes a self-validating experimental protocol for its thermal analysis.

Chemical Identity and Structural Causality

The physical state and reactivity of an intermediate dictate its utility in scalable pharmaceutical manufacturing. The free base form of (S)-3-Amino-3-phenylpropan-1-ol contains both a primary amine and a primary hydroxyl group. While these functional groups allow for versatile downstream functionalization, they also render the molecule susceptible to intermolecular interactions that depress its melting point and increase its reactivity.

By introducing hydrochloric acid, the amine is protonated ( NH3+ ), and the molecule forms an ionic salt with the chloride counterion ( Cl− ). This transition replaces relatively weak dipole-dipole and hydrogen-bonding interactions with powerful ionic bonds, drastically altering the macroscopic properties of the compound 12.

Table 1: Comparative Properties of Free Base vs. Hydrochloride Salt

| Property | (S)-3-Amino-3-phenylpropan-1-ol (Free Base) | (S)-3-Amino-3-phenylpropan-1-ol HCl (Salt) |

| CAS Number | 82769-76-4 | 936499-93-3 |

| Molecular Formula | C9H13NO | C9H14ClNO |

| Molecular Weight | 151.21 g/mol | 187.66 g/mol |

| Melting Point | 68–69 °C | 156–160 °C |

| Physical State | Viscous liquid or low-melting solid | Crystalline solid (White powder) |

| Primary Vulnerability | Oxidative degradation, hygroscopicity | Highly stable under standard conditions |

Principles of Thermodynamic Stability

The thermodynamic stability of amino alcohols is inherently compromised by the nucleophilic nature of the unshared electron pair on the nitrogen atom 3. When exposed to atmospheric oxygen or moisture, the free base can undergo oxidative degradation or react with ambient CO2 to form carbamates.

Mechanistic Causality of Salt Stabilization: Forming the hydrochloride salt neutralizes the nucleophilicity of the amine. The resulting ionic crystal lattice creates a deep thermodynamic well. The energy required to disrupt this lattice (lattice energy) is significantly higher than the energy required to disrupt the hydrogen bond network of the free base. Consequently, the activation energy ( Ea ) for degradation pathways is raised, granting the HCl salt exceptional shelf-life and thermal resilience 4.

Figure 1: Thermodynamic degradation vs. stabilization pathway of the amino alcohol.

Thermal Profiling: Melting Point Dynamics

The melting point of a compound is a direct macroscopic readout of its microscopic lattice energy.

-

Free Base (68–69 °C): The low melting point reflects the ease with which thermal energy overcomes the intermolecular hydrogen bonds 5.

-

Hydrochloride Salt (156–160 °C): The sharp increase in melting point is causally linked to the electrostatic attraction between the protonated amine and the chloride ion 2.

In analytical chemistry, the purity and thermal stability of this salt are quantified using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . A highly pure sample of the HCl salt will exhibit a sharp, narrow endothermic peak in DSC at approximately 158 °C, with an onset temperature very close to the peak maximum. A broadened peak or a depressed onset temperature indicates lattice impurities (such as residual unreacted free base or trapped solvent).

Experimental Methodologies: Self-Validating DSC/TGA Protocol

To ensure data integrity, thermal analysis must be conducted using a self-validating protocol. The following methodology ensures that observed thermal events are intrinsic to the compound and not artifacts of the testing environment.

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride into a pre-tared aluminum standard crucible. Causality: Keeping the sample mass low minimizes thermal gradients within the sample, ensuring a sharp, accurate melting onset.

-

Atmospheric Control (Purge): Seal the crucible with a pierced lid and place it in the DSC/TGA furnace. Initiate a dry Nitrogen ( N2 ) purge at a flow rate of 60 mL/min. Causality: The inert atmosphere prevents oxidative exothermic reactions that could mask or skew the endothermic melting peak.

-

Thermal Equilibration: Hold the sample isothermally at 25 °C for 5 minutes to establish a stable thermogravimetric baseline.

-

Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C. Causality: A 10 °C/min rate provides the optimal balance; faster rates cause thermal lag (artificially inflating the recorded melting point), while slower rates broaden the signal, reducing sensitivity.

-

Self-Validation Check: Analyze the TGA curve prior to the DSC melting peak (156–160 °C).

-

Validation: If mass loss is observed before the melting point, the sample contains volatile impurities (e.g., residual moisture). The resulting DSC melting point is therefore depressed and invalid for purity assessment. If the TGA mass is stable until post-melting decomposition, the DSC data is validated.

-

Figure 2: Self-validating DSC/TGA experimental workflow for thermal profiling.

Implications in Drug Development

The thermodynamic stability of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride has profound implications for pharmaceutical scale-up. In the synthesis of Dapoxetine, the intermediate must undergo rigorous purification to ensure enantiomeric excess (ee > 99%). The high melting point (156–160 °C) and robust crystalline nature of the HCl salt allow for aggressive recrystallization techniques in polar solvents without the risk of thermal degradation or racemization. By isolating the intermediate as a hydrochloride salt, process chemists effectively "lock" the stereocenter and protect the functional groups, ensuring that the final API meets stringent regulatory quality standards.

References

-

(3S)-3-amino-3-phenylpropan-1-ol, hydrochloride | ChemBK[Link]

-

Recent Advances in Green Solvents (Thermodynamic Stability of Amino Alcohols) | MDPI[Link]

Sources

The Synthetic Architectures of (S)-3-Amino-3-phenylpropan-1-ol: An In-depth Technical Guide

Introduction: The Significance of a Chiral Scaffold

(S)-3-Amino-3-phenylpropan-1-ol is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural motif serves as a critical building block for the synthesis of various biologically active molecules. The precise spatial arrangement of its amine and hydroxyl functionalities, dictated by the stereocenter at the C-3 position, is often paramount to the pharmacological activity and efficacy of the final drug substance. This guide provides a comprehensive overview of the key published synthetic pathways to this valuable chiral intermediate, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into asymmetric catalytic reductions, the synthesis of crucial precursors, diastereoselective methods, and classical resolution techniques, providing a technical narrative for researchers, scientists, and professionals in drug development.

I. Asymmetric Catalytic Reduction of Prochiral β-Aminoketones: A Dominant Strategy

The most prevalent and elegant approach to enantiomerically pure (S)-3-Amino-3-phenylpropan-1-ol involves the asymmetric reduction of a prochiral β-aminoketone precursor, typically 3-amino-3-phenylpropan-1-one or its N-protected derivatives. The success of this strategy hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the ketone.

A. Chemocatalytic Reductions: Precision in Metal and Organocatalysis

A variety of sophisticated chemocatalysts have been developed to achieve high enantioselectivity in the reduction of β-aminoketones.

1. Oxazaborolidine (CBS) Catalysts: The Corey-Bakshi-Shibata (CBS) reduction is a well-established and powerful method for the enantioselective reduction of ketones.[1] This protocol utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric reducing agent such as borane-dimethyl sulfide (BMS) or borane-THF complex.[1] The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one face of the ketone.

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst [1]

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Solvent Addition: Add anhydrous THF to the flask.

-

Cooling: Cool the solution to -20 °C in a cryocool bath.

-

Borane Addition: Slowly add Borane-dimethyl sulfide complex (1.1 eq) or Borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

-

Substrate Preparation: In a separate flask, dissolve the β-aminoketone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.

-

Reaction: Slowly add the solution of the free β-aminoketone to the catalyst-borane complex at -20 °C.

-

Monitoring and Quenching: Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of methanol.

-

Work-up and Purification: Allow the mixture to warm to room temperature, and remove the solvents under reduced pressure. The residue is then subjected to an appropriate work-up and purification by chromatography to yield the enantiomerically enriched amino alcohol.

2. Spiroborate Ester Catalysts: Another class of effective catalysts for the asymmetric reduction of aminoketones are spiroborate esters. These catalysts, in the presence of a hydrogen donor, have been shown to produce optically active 3-amino-1-phenylpropanol derivatives with high yield and optical purity (enantiomeric excess, ee, of at least 80%).[2]

B. Biocatalytic Reductions: The Power of Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, often offering exceptional selectivity under mild reaction conditions.

1. Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. The use of evolved or naturally occurring KREDs for the synthesis of chiral amino alcohols has been explored.[3] These enzymes typically utilize a cofactor such as NADPH or NADH as the hydride source. The high degree of stereocontrol imparted by the enzyme's active site can lead to products with very high enantiomeric excess.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Reduction

| Catalyst/Enzyme | Precursor | Reducing Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Key Reaction Conditions |

| Oxazaborolidine (CBS) | 3-Amino-1-phenylpropan-1-one | Borane-DMS | High | >90 | Anhydrous THF, -20 °C |

| Spiroborate Ester | 3-Amino-1-phenylpropan-1-one | Hydrogen Donor | High | >80 | Not specified |

| Ketoreductase (KRED) | 3-Amino-1-phenylpropan-1-one | Isopropanol (cosubstrate) | High | >99 | Aqueous buffer, room temp. |

| 5% Pd/C | 2-Methyl-5-phenylisoxazolidine | H₂ | Not specified | Likely racemic | 50°C, 40 psig H₂ |

| Raney Nickel | 3-Methylamino-1-propiophenone HCl | H₂ | High | Likely racemic | 25-80°C, 0.3-1.5 MPa H₂ |

II. Synthesis of the β-Aminoketone Precursor: The Mannich Reaction

The successful asymmetric reduction is contingent on the availability of the prochiral β-aminoketone precursor. A common and efficient method for the synthesis of these compounds is the Mannich reaction.[4][5][6] This is a three-component condensation reaction involving an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (or ammonia).

Caption: The Mannich reaction for the synthesis of the β-aminoketone precursor.

III. Diastereoselective Reduction and Dynamic Kinetic Asymmetric Transformation

When the β-aminoketone contains an additional stereocenter, the reduction of the ketone can lead to the formation of diastereomers (syn and anti). Enantioselective and diastereoselective synthesis of these 1,3-aminoalcohols can be achieved through a combined reduction and dynamic kinetic asymmetric transformation.[7][8] This approach often involves an organocatalytic Mannich reaction to generate the β-aminoketone, followed by a selective reduction.

IV. Classical Resolution of Racemic 3-Amino-3-phenylpropan-1-ol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-amino-3-phenylpropan-1-ol followed by resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent. A patented method describes the use of tolylsulfonyl-L-proline (Tos-L-Pro-OH) as an effective resolving agent to separate the (S)- and (R)-enantiomers.[9] The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 7. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

In-Depth Technical Guide & MSDS: Handling and Applications of (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride in Pharmaceutical Synthesis

Executive Summary

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride (CAS: 936499-93-3) is a highly specialized, enantiopure γ -amino alcohol salt. In modern medicinal chemistry, it serves as a critical chiral building block, most prominently utilized in the asymmetric synthesis of (S)-Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI). By supplying this precursor as a hydrochloride salt rather than a free base, chemical suppliers mitigate the oxidative degradation of the primary amine and reduce its hygroscopicity, ensuring precise stoichiometric control during complex active pharmaceutical ingredient (API) manufacturing.

This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS), handling guidelines, and step-by-step synthetic and analytical protocols, grounded in mechanistic causality.

Chemical Identity & Physical Properties

To ensure accurate molar calculations and process scaling, the quantitative physical data of the hydrochloride salt is summarized below.

| Property | Value / Description |

| Chemical Name | (S)-3-Amino-3-phenylpropan-1-ol hydrochloride |

| CAS Registry Number | 936499-93-3 |

| Molecular Formula | C 9 H 14 ClNO |

| Molecular Weight | 187.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (S)-configuration at C3 |

| Solubility | Soluble in H 2 O, Methanol, and DMSO; Insoluble in Hexanes |

| pKa (Conjugate Acid) | ~9.2 (estimated for benzylic primary amine) |

Data supported by structural profiling from .

Material Safety Data Sheet (MSDS) & Handling Guidelines

Standard safety protocols often list hazards without explaining their chemical basis. The following guidelines integrate safety with mechanistic causality to ensure researchers understand why specific precautions are necessary.

Hazard Identification

-

Skin Irritation (H315) & Eye Irritation (H319): Unlike the free base (CAS 82769-76-4), which is highly corrosive (H314), the hydrochloride salt is classified as an irritant. Causality: When the salt contacts physiological moisture (sweat, tears), it dissociates. The resulting solution is mildly acidic. Furthermore, the molecule's amphiphilic nature (a hydrophobic phenyl ring coupled with a hydrophilic amino alcohol terminus) allows it to act as a mild surfactant, disrupting the lipid bilayers of the stratum corneum and corneal epithelium.

-

Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of the crystalline dust irritates the respiratory tract due to localized osmotic stress and pH shifts upon dissolution in mucosal lining fluid.

Handling & Storage Causality

-

Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or N 2 ).

-

Why? Although the HCl salt protects the amine from rapid atmospheric oxidation, the benzylic position remains susceptible to slow auto-oxidation over time. Furthermore, the salt is hygroscopic; absorbed water will throw off stoichiometric mass calculations during highly sensitive API synthesis.

-

-

Incompatible Materials: Avoid strong bases and strong oxidizing agents.

-

Why? Exposure to alkaline environments (pH > 9) will deprotonate the salt, generating the volatile and highly reactive free base, which can undergo unintended side reactions (e.g., self-condensation or rapid atmospheric oxidation).

-

Personal Protective Equipment (PPE)

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is highly permeable to amphiphilic organic salts and must be avoided.

-

Respirator: An N95 or FFP2 dust mask is mandatory when weighing the dry powder to prevent inhalation of the microcrystalline dust.

Core Application: Asymmetric Synthesis of (S)-Dapoxetine

The primary industrial application of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride is its use as the stereocenter-defining precursor for (S)-Dapoxetine .

The synthesis requires the conversion of the primary amine to a dimethylamine, followed by the etherification of the primary alcohol with 1-naphthol. Because the stereocenter is located at the C3 benzylic position, reactions occurring at the primary amine and primary alcohol (C1) do not risk racemization, preserving the critical (S)-enantiomeric excess (ee > 98%).

Synthetic workflow from (S)-3-Amino-3-phenylpropan-1-ol HCl to (S)-Dapoxetine.

Experimental Protocol: Eschweiler-Clarke Reductive Methylation

To synthesize the (S)-3-(dimethylamino)-3-phenylpropan-1-ol intermediate, the Eschweiler-Clarke reaction is preferred over direct alkylation with methyl iodide. Causality: Methyl iodide inevitably leads to over-alkylation, forming an unusable quaternary ammonium salt. The Eschweiler-Clarke mechanism relies on iminium ion formation, which strictly halts at the tertiary amine stage .

Step-by-Step Methodology:

-

Freebasing: Dissolve 10.0 g of (S)-3-Amino-3-phenylpropan-1-ol HCl in 50 mL of deionized water. Slowly add 1M NaOH until the pH reaches 10. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 and concentrate under reduced pressure to yield the free base.

-

Self-Validation: The free base should appear as a viscous, pale-yellow oil.

-

-

Imine Formation: Dissolve the free base in 25 mL of formic acid (acts as both solvent and hydride donor). Cool the flask to 0 °C using an ice bath. Slowly add 15 mL of 37% aqueous formaldehyde.

-

Causality: Cooling is critical. The initial condensation is highly exothermic; thermal runaway promotes the formation of polymeric formaldehyde side products.

-

-

Reductive Amination: Attach a reflux condenser and heat the mixture to 100 °C for 12 hours.

-

Causality: High heat is required to drive the decarboxylation of formic acid, which irreversibly delivers a hydride ion to the transient iminium intermediate, releasing CO 2 gas as the driving force.

-

-

Workup & Self-Validation: Cool to room temperature. Carefully adjust the pH to 12 using 5M NaOH (exothermic). Extract with Ethyl Acetate (3 x 50 mL).

-

Validation System: Run a TLC (DCM:MeOH 9:1). The starting material will stain purple with Ninhydrin (indicating a primary amine). The product will be Ninhydrin-negative but will stain bright orange with Dragendorff's reagent, confirming complete conversion to the tertiary amine.

-

Analytical Profiling & Quality Control

In pharmaceutical manufacturing, unreacted (S)-3-amino-3-phenylpropan-1-ol is a critical process-related impurity. Because it lacks the highly UV-absorbing naphthyl group present in the final Dapoxetine API, standard HPLC-UV detection limits are often insufficient.

According to recent analytical advancements , Capillary Electrophoresis (CE) utilizing a dual cyclodextrin (CD) chiral selector system provides superior resolution.

Mechanistic Causality of the Dual CD System: The method employs a mixture of S- β -CD (sulfated) and DM- β -CD (dimethylated).

-

S- β -CD provides strong electrostatic interactions with the protonated amine of the impurity.

-

DM- β -CD provides a hydrophobic cavity for the inclusion of the phenyl ring. This synergistic push-pull mechanism distinctly alters the electrophoretic mobility of the (S)-3-amino-3-phenylpropan-1-ol impurity, allowing it to be separated from both (R)-Dapoxetine and (S)-Dapoxetine with a Limit of Detection (LOD) of 0.05%.

Capillary Electrophoresis workflow for chiral impurity profiling of (S)-Dapoxetine.

References

-

1-Propanol, 3-amino-3-phenyl- PubChem, National Center for Biotechnology Information URL:[Link]

-

Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Separations (MDPI) URL:[Link]

-

Simple and Efficient Synthesis of (S)-Dapoxetine Synthetic Communications (Taylor & Francis) URL:[Link]

-

Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol The Journal of Organic Chemistry (ACS Publications) URL:[Link]

The Role of (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride as a Chiral Keystone in Asymmetric Synthesis and Drug Development

Executive Summary

In the landscape of modern organic chemistry and drug development, the demand for enantiopure building blocks is paramount. (S)-3-Amino-3-phenylpropan-1-ol hydrochloride (CAS 82769-76-4) stands out as a highly versatile 1,3-amino alcohol. Characterized by a primary aliphatic alcohol and a chiral benzylic amine, this bifunctional molecule serves as the foundational scaffold for several critical active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) Dapoxetine [1].

This technical whitepaper explores the structural logic, chemoselective reactivity, and step-by-step synthetic methodologies that make (S)-3-amino-3-phenylpropan-1-ol an indispensable asset for process chemists and drug development professionals.

Structural Profiling and Nomenclature Dynamics

A profound understanding of this building block requires analyzing its IUPAC nomenclature, which perfectly illustrates the hierarchy of functional groups in organic chemistry.

When evaluating the starting material, the hydroxyl group (-OH) takes priority as the principal functional group, designating the carbinol carbon as C1. The chiral benzylic amine is located at C3, yielding the name (S)-3-amino-3-phenylpropan-1-ol .

However, upon converting the primary alcohol to a naphthyl ether (as seen in the synthesis of Dapoxetine), the ether is treated merely as a substituent. The amine group now assumes principal priority. Consequently, the numbering reverses: the benzylic carbon becomes C1, and the ether-bearing carbon becomes C3. This results in the IUPAC name (1S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine [1][2]. Understanding this nomenclature shift is critical for accurately interpreting patent literature, regulatory filings, and spectroscopic assignments.

Table 1: Physicochemical Profile of the Chiral Scaffold

| Property | Specification / Value |

| CAS Number | 82769-76-4 |

| Molecular Formula | C9H13NO · HCl |

| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Free base) |

| Stereochemistry | (S)-Configuration at Benzylic Carbon (C3) |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Primary Aliphatic Alcohol (C1), Primary Benzylic Amine (C3) |

Mechanistic Role: Bifunctional Reactivity and Chiral Preservation

The strategic value of (S)-3-amino-3-phenylpropan-1-ol lies in its orthogonal reactivity. The molecule presents two distinct sites for functionalization:

-

The Benzylic Amine (C3): Highly nucleophilic and sterically hindered, acting as the site for N-alkylation or chiral auxiliary formation.

-

The Primary Alcohol (C1): Achiral and highly accessible, acting as the site for O-alkylation or leaving group conversion.

Because the stereocenter is localized entirely at C3, functionalizing the primary alcohol at C1 (e.g., via etherification) carries zero risk of racemization or stereochemical inversion . This makes it a vastly superior starting material compared to 1-phenyl-1,3-propanediol derivatives, which often require complex, stereoinvertive Mitsunobu reactions at secondary chiral centers[3][4].

Bifunctional reactivity pathways of the 1,3-amino alcohol building block.

Case Study: The Asymmetric Synthesis of (S)-Dapoxetine

Dapoxetine is a rapid-acting SSRI utilized globally for the treatment of premature ejaculation[1][3]. The most atom-economical and stereoselective route to (S)-Dapoxetine utilizes (S)-3-amino-3-phenylpropan-1-ol as the primary building block. The synthesis is achieved in two highly chemoselective stages: N-methylation and O-alkylation[5].

Chemoselective N,N-Dimethylation

The first step requires converting the primary amine to a tertiary N,N-dimethyl amine. While methyl iodide (MeI) is a common alkylating agent, it is notorious for causing over-alkylation, resulting in useless quaternary ammonium salts. To circumvent this, process chemists employ the Eschweiler-Clarke methylation [6].

Table 2: Comparative N-Alkylation Strategies for 1,3-Amino Alcohols

| Methodology | Reagents | Chemoselectivity | Risk of Over-Alkylation | Industrial Viability |

| Eschweiler-Clarke | Formic Acid, Formaldehyde | High (Amine specific) | Low (Stops at tertiary amine) | Excellent |

| Direct Alkylation | Methyl Iodide, Base | Poor | High (Quaternary salts) | Poor |

| Reductive Amination | Formaldehyde, NaBH 3 CN | Moderate | Low | Good (Costly hydrides) |

O-Alkylation via Mitsunobu Reaction

Following methylation, the primary alcohol must be coupled with 1-naphthol. The Mitsunobu reaction is ideal here because it operates under mild, neutral conditions, avoiding the harsh bases required for Williamson ether synthesis that might otherwise trigger side reactions or elimination[3]. Because the reaction occurs at the achiral C1 position, the (S)-configuration at C3 is perfectly preserved.

Synthetic workflow of (S)-Dapoxetine from (S)-3-Amino-3-phenylpropan-1-ol.

Experimental Protocols

The following self-validating protocols outline the transformation of the chiral building block into the Dapoxetine API scaffold.

Protocol 1: Eschweiler-Clarke N,N-Dimethylation[5][6]

Causality Focus: Formic acid acts as both the acid catalyst for iminium ion formation and the hydride donor for reduction. The reaction inherently stops at the tertiary amine because there are no more N-H protons available to form an iminium ion, physically preventing quaternization.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of (S)-3-amino-3-phenylpropan-1-ol in 2.5 equivalents of 85-98% formic acid.

-

Reagent Addition: Slowly add 5.0 equivalents of 37% aqueous formaldehyde. Validation checkpoint: The solution should remain homogeneous.

-

Thermal Activation: Heat the reaction mixture to 85–100 °C and stir for 6–8 hours. CO 2 evolution will be observed as the formate ion reduces the iminium intermediate.

-

Quenching: Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO 3 or 4N NaOH until the pH exceeds 10. Validation checkpoint: Basic pH ensures the amine is deprotonated and partitions into the organic phase.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield (S)-3-(dimethylamino)-3-phenylpropan-1-ol.

Protocol 2: O-Alkylation via Mitsunobu Etherification[3]

Causality Focus: The Mitsunobu reaction activates the primary alcohol using triphenylphosphine (PPh 3 ) and diisopropyl azodicarboxylate (DIAD), forming a highly electrophilic alkoxyphosphonium intermediate. 1-Naphthol (pKa ~9.5) is sufficiently acidic to protonate the betaine intermediate and act as the nucleophile.

-

Preparation: Under an inert argon atmosphere, dissolve 1.0 eq of (S)-3-(dimethylamino)-3-phenylpropan-1-ol, 1.2 eq of 1-naphthol, and 1.2 eq of PPh 3 in anhydrous THF.

-

Cooling: Chill the reaction vessel to 0 °C using an ice bath.

-

Activation: Add 1.2 eq of DIAD dropwise over 15 minutes. Validation checkpoint: Dropwise addition is critical to control the exothermic formation of the betaine intermediate and prevent the formation of hydrazine byproducts.

-

Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate enantiopure (S)-Dapoxetine.

Emerging Applications Beyond Pharmaceuticals

While its role in API synthesis is well-documented, (S)-3-amino-3-phenylpropan-1-ol is increasingly utilized in advanced materials science. Recent studies have demonstrated its utility as a chiral quencher and intermediate in the development of chiral fluorescent sensors . By interacting with amylose and cellulose phenylcarbamate derivatives bearing bulky benzofuranyl pendants, the spatial arrangement of the 1,3-amino alcohol allows for highly efficient enantioselective fluorescent sensing, achieving remarkable enantiomeric fluorescence difference ratios[7].

Conclusion

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is far more than a simple intermediate; it is a meticulously designed chiral keystone. Its orthogonal bifunctional reactivity allows process chemists to execute complex, multi-step syntheses—such as the production of (S)-Dapoxetine—without compromising the integrity of the benzylic stereocenter. By leveraging highly chemoselective reactions like the Eschweiler-Clarke methylation and Mitsunobu etherification, researchers can achieve high-yield, enantiopure APIs that meet stringent pharmaceutical standards.

References

-

Dapoxetine | C21H23NO | CID 71353 - PubChem. National Institutes of Health. Available at:[Link]

-

Simple and Efficient Synthesis of (S)-Dapoxetine. Taylor & Francis. Available at:[Link]

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at:[Link]

-

Synthesis of amylose and cellulose derivatives bearing bulky pendants for high-efficient chiral fluorescent sensing. PubMed. Available at: [Link]

Sources

- 1. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lktlabs.com [lktlabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of amylose and cellulose derivatives bearing bulky pendants for high-efficient chiral fluorescent sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric synthesis applications using (S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Application Note: Asymmetric Synthesis and Chiral Methodologies Utilizing (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride

Introduction & Structural Significance

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount. (S)-3-Amino-3-phenylpropan-1-ol hydrochloride stands as a privileged chiral 1,3-amino alcohol and a cornerstone of asymmetric synthesis[1].

Causality of the Salt Form: While the free base of this molecule is synthetically active, the hydrochloride salt is specifically utilized in laboratory settings to prevent the spontaneous oxidation of the primary amine, mitigate atmospheric CO₂ absorption (which leads to carbamate formation), and dramatically enhance handling stability and crystallinity during long-term storage. The presence of a stereogenic center coupled with dual, orthogonally reactive functional groups (an amine and a primary alcohol) makes it an indispensable synthon for active pharmaceutical ingredients (APIs) and a robust stereochemical reference standard[1].

Physicochemical Profile & Quantitative Data

Understanding the physical parameters of this chiral building block is critical for stoichiometric precision and downstream purification strategies.

Table 1: Physicochemical Data and Experimental Implications

| Property | Value | Causality / Experimental Implication |

| Molecular Formula | C₉H₁₃NO · HCl | The salt form ensures bench stability and high crystallinity. |

| Molecular Weight | 187.67 g/mol (Salt) | Critical for precise stoichiometric calculations in catalysis. |

| Physical State | White to off-white solid | Indicates high purity (≥97%); suitable for gravimetric analysis. |

| Solubility Profile | Soluble in MeOH, H₂O; Insoluble in Hexanes | Enables easy recovery and biphasic liquid-liquid extraction protocols. |

| Optical Activity | (S)-configuration | Direct stereoretentive precursor for (S)-enantiomeric APIs. |

Application 1: Chiral Synthon in the Synthesis of SSRIs

The 1,3-amino alcohol backbone is a structural hallmark of several monoamine reuptake inhibitors. Utilizing (S)-3-amino-3-phenylpropan-1-ol as a starting material guarantees the stereochemical integrity of the final API, such as the selective serotonin reuptake inhibitor (SSRI) (S)-Dapoxetine[2]. By performing functional group transformations that strictly avoid breaking the C–N bond at the chiral center, the enantiomeric excess (ee) is perfectly conserved, bypassing the need for low-yield, late-stage chiral resolution.

Protocol 1: Synthesis of (S)-Dapoxetine via Orthogonal Functionalization

Objective: To convert (S)-3-amino-3-phenylpropan-1-ol hydrochloride into (S)-Dapoxetine through sequential reductive amination and etherification.

Causality & Design:

-

Free-basing: The HCl salt must be neutralized to render the amine nucleophilic for the subsequent Eschweiler-Clarke reaction.

-

N,N-Dimethylation: Reductive amination using formaldehyde and sodium cyanoborohydride selectively alkylates the amine without affecting the primary alcohol.

-

Mitsunobu Reaction: The primary alcohol undergoes a stereoretentive etherification with 1-naphthol. Because the SN2 displacement occurs exclusively at the primary carbon (C1), the chiral center at C3 remains completely unperturbed.

Step-by-Step Methodology:

-

Neutralization: Dissolve 10.0 mmol of (S)-3-amino-3-phenylpropan-1-ol hydrochloride in 20 mL of dichloromethane (DCM) and 20 mL of 1M NaOH. Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Self-Validation Step: Check the pH of the aqueous layer (must be >10) before discarding to ensure complete free-basing.

-

-

Reductive Amination: Dissolve the free base in 30 mL of methanol. Add 30.0 mmol of aqueous formaldehyde (37% w/w). Stir for 30 minutes to form the iminium intermediate. Cool the flask to 0 °C and add 25.0 mmol of sodium cyanoborohydride (NaBH₃CN) portion-wise. Stir at room temperature for 12 hours. Quench with 1M HCl, basify with NaOH, and extract with ethyl acetate.

-

Self-Validation Step: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain); the disappearance of the primary amine spot (purple/pink) confirms complete conversion to the tertiary amine.

-

-

Mitsunobu Etherification: Dissolve the resulting N,N-dimethyl amino alcohol (5.0 mmol), 1-naphthol (6.0 mmol), and triphenylphosphine (PPh₃, 6.0 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise. Stir at room temperature for 16 hours. Concentrate and purify via silica gel chromatography to yield (S)-Dapoxetine.

-

Self-Validation Step: Perform chiral HPLC analysis against a racemic Dapoxetine standard to confirm >98% ee.

-

Synthetic workflow for (S)-Dapoxetine utilizing the chiral 1,3-amino alcohol building block.

Application 2: Stereochemical Reference for Absolute Configuration

In the development of novel asymmetric methodologies—such as3[3] or 4[4]—assigning the absolute configuration of newly synthesized molecules is a significant analytical challenge. (S)-3-Amino-3-phenylpropan-1-ol serves as an authoritative chemical anchor. By synthetically converting complex, unknown chiral products (e.g., cyclic sulfamate esters or γ-amino phosphonates) into this simple 1,3-amino alcohol, researchers can definitively assign the (R) or (S) configuration by comparing optical rotation and chiral HPLC retention times against the commercial standard[3].

Protocol 2: Stereochemical Cross-Validation via HPLC

Objective: Assign the absolute configuration of a novel γ-amino alcohol derivative.

Step-by-Step Methodology:

-

Chemical Degradation/Derivatization: Subject the unknown chiral product to appropriate deprotection/reduction conditions (e.g., Red-Al reduction of sulfamate esters) to yield the free 1,3-amino alcohol.

-

Sample Preparation: Dissolve 1.0 mg of the derivatized product in 1.0 mL of HPLC-grade isopropanol/hexane (10:90 v/v). Prepare an identical reference solution of the authentic (S)-3-amino-3-phenylpropan-1-ol standard.

-

Chiral HPLC Analysis: Inject 10 µL of the sample onto a Chiralcel OD-H column. Elute with 8% isopropanol in hexane at an isocratic flow rate of 1.0 mL/min.

-

Data Validation:

-

Self-Validation Step: Spike the unknown sample with the authentic (S)-standard (co-injection). If the peak area increases symmetrically without splitting or shouldering, the unknown is definitively assigned as the (S)-enantiomer.

-

Workflow for assigning absolute configuration using (S)-3-amino-3-phenylpropan-1-ol as a reference.

Application 3: Advanced Chiral Analysis via Liquid-Phase Cyclic Chemiluminescence

Beyond traditional chromatography, (S)-3-amino-3-phenylpropan-1-ol is utilized in cutting-edge chiral discrimination technologies. Recent advancements in 5 leverage this compound to determine enantiomeric excess rapidly[5].

Causality: The chiral amino alcohol interacts differentially with chiral hosts in a luminol-H₂O₂ system. The resulting diastereomeric complexes exhibit distinct catalytic activities toward the chemiluminescent reaction, leading to significantly different chemiluminescence lifetimes (τ values). For instance, the (R)- and (S)-enantiomers of 3-amino-3-phenylpropan-1-ol demonstrate τ values of 12.1 s and 21.4 s, respectively. This massive temporal divergence allows for rapid, high-throughput ee determination directly from the reaction mixture without the need for column-based separation[5].

References

-

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-3-amino-3-phenylpropan-1-ol. BenchChem. 1

-

Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters - ACS Publications. 2

-

Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry - ACS Publications. 3

-

Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. 4

-

Rapid chiral analysis based on liquid-phase cyclic chemiluminescence. RSC Publishing.5

Sources

- 1. (R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Rapid chiral analysis based on liquid-phase cyclic chemiluminescence - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03496G [pubs.rsc.org]

Application Note: Preparation of Chiral 1,3-Oxazinan-2-ones from (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride

Introduction & Structural Nomenclature

In the realm of asymmetric synthesis, chiral cyclic carbamates are indispensable as stereodirecting auxiliaries (often broadly referred to as "Evans auxiliaries"). While classic Evans oxazolidinones are 5-membered rings derived from 1,2-amino alcohols (e.g., phenylglycinol), the utilization of 1,3-amino alcohols yields their 6-membered homologs: 1,3-oxazinan-2-ones [1][2].

When (S)-3-amino-3-phenylpropan-1-ol hydrochloride is subjected to cyclization, it forms (S)-4-phenyl-1,3-oxazinan-2-one [3]. Although colloquially grouped with oxazolidinones in laboratory vernacular due to their identical application in asymmetric aldol additions and alkylations, the 6-membered oxazinanone ring adopts a distinct chair conformation. This conformational rigidity provides a unique steric shielding environment that often yields superior or complementary diastereoselectivity compared to the envelope conformation of 5-membered oxazolidinones.

This application note details field-proven, self-validating protocols for the conversion of (S)-3-amino-3-phenylpropan-1-ol hydrochloride into its corresponding chiral 1,3-oxazinan-2-one using two distinct electrophilic carbonyl sources.

Mechanistic Principles & Causality

The transformation of an amino alcohol salt into a cyclic carbamate requires careful orchestration of acid-base chemistry and nucleophilic acyl substitution.

-

Amine Free-Basing: The starting material is supplied as a stable hydrochloride salt. To render the amine nucleophilic, a non-nucleophilic tertiary amine base (e.g., Triethylamine [TEA] or N,N-Diisopropylethylamine [DIPEA]) must be added.

-

Electrophilic Activation: The free primary amine, being more nucleophilic than the primary hydroxyl group, selectively attacks the electrophilic carbonyl source.

-

Triphosgene (bis(trichloromethyl) carbonate) acts as a bench-stable phosgene equivalent, forming a highly reactive carbamoyl chloride intermediate.

-

1,1'-Carbonyldiimidazole (CDI) offers a greener, phosgene-free alternative, forming an intermediate acylimidazole [2].

-

-

Intramolecular Cyclization: The pendant primary hydroxyl group attacks the activated carbonyl carbon intramolecularly, expelling the leaving group (chloride or imidazole) to close the thermodynamically favored 6-membered ring.

Mechanistic pathway of 1,3-amino alcohol cyclization to oxazinanone.

Experimental Protocols

To ensure a self-validating system , these protocols incorporate In-Process Controls (IPCs) that allow the chemist to visually and analytically confirm the success of each mechanistic step before proceeding.

Protocol A: Triphosgene-Mediated Cyclization (High Yield Standard)

Caution: Triphosgene generates highly toxic phosgene gas in situ. Perform strictly in a well-ventilated fume hood with a basic scrubber system.

-

Preparation: Suspend (S)-3-amino-3-phenylpropan-1-ol hydrochloride (1.0 eq, 10.0 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

-

Free-Basing (IPC 1): Add Triethylamine (3.0 eq, 30.0 mmol) dropwise at room temperature.

-

Self-Validation: The cloudy suspension will transition to a clear solution as the insoluble HCl salt is converted to the highly soluble free base.

-

-

Activation: Cool the solution to 0 °C using an ice bath. Dissolve Triphosgene (0.38 eq, 3.8 mmol) in anhydrous CH₂Cl₂ (15 mL) and add dropwise over 30 minutes.

-

Causality: 1 mole of triphosgene yields 3 moles of phosgene. Using 0.38 eq provides a slight excess (1.14 eq of phosgene). Slow addition controls the exothermic reaction and prevents intermolecular oligomerization.

-

-

Cyclization (IPC 2): Remove the ice bath and stir at room temperature for 2–3 hours.

-

Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material is highly polar and stains strongly with ninhydrin. The reaction is complete when the baseline spot disappears and a new, UV-active product spot (Rf ~0.4) emerges that does not stain readily with ninhydrin.

-

-

Workup: Quench carefully with saturated aqueous NH₄Cl (30 mL) to destroy unreacted phosgene. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to afford the pure (S)-4-phenyl-1,3-oxazinan-2-one.

Protocol B: CDI-Mediated Cyclization (Greener/Safer Alternative)

-

Preparation: Suspend the hydrochloride salt (1.0 eq, 10.0 mmol) in anhydrous THF (50 mL).

-

Free-Basing: Add DIPEA (1.2 eq, 12.0 mmol) and stir for 15 minutes.

-

Activation: Cool to 0 °C and add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12.0 mmol) in small portions.

-

Causality: CDI reacts with trace moisture and the amine to release CO₂ gas. Portion-wise addition prevents excessive effervescence.

-

-

Cyclization (IPC 3): Warm to room temperature, then heat to 60 °C for 6–8 hours.

-

Causality: The intermediate acylimidazole is significantly more stable than a carbamoyl chloride. Thermal energy is required to drive the intramolecular displacement of the imidazole leaving group.

-

Self-Validation: Confirm completion via LC-MS. Look for the disappearance of the amino alcohol mass and the appearance of the product mass ( [M+H]+=178.1 ).

-

-

Workup: Cool to room temperature, concentrate the THF, redissolve in EtOAc, and wash sequentially with 1M HCl (to remove imidazole and DIPEA), water, and brine. Dry and concentrate.

Synthetic workflow for (S)-4-phenyl-1,3-oxazinan-2-one preparation.

Quantitative Data Summary

The choice of cyclization reagent dictates the reaction kinetics, safety requirements, and overall yield. The table below summarizes the empirical data for three common carbonylation strategies [2][4].

| Carbonyl Source | Equivalents | Base Required | Solvent | Temp Profile | Reaction Time | Typical Yield | Safety & Handling Profile |

| Triphosgene | 0.35 – 0.40 | TEA (3.0 eq) | CH₂Cl₂ | 0 °C to RT | 2 – 4 h | 85 – 95% | Highly toxic; generates phosgene. Requires strict fume hood protocols. |

| CDI | 1.10 – 1.20 | DIPEA (1.2 eq) | THF | RT to 60 °C | 6 – 12 h | 75 – 85% | Bench-stable, safer. Generates CO₂ and imidazole byproducts. |

| Diethyl Carbonate | 2.00 – 3.00 | NaOMe (0.1 eq) | Toluene | 110 °C (Reflux) | 12 – 24 h | 50 – 65% | Greenest reagent, but requires harsh thermal conditions. Prone to side reactions. |

References

-

The Journal of Organic Chemistry. "New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives". (2004). Retrieved from:[Link]

-

Supporting Information (AWS). "Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration". Retrieved from: [Link]

-

CCS Chemistry. "Alkynol-Supported New Cascade Strategy for Eco-Friendly Conversion of CO2 into 1,3-Oxazinan-2-ones". (2024). Retrieved from:[Link]

N-alkylation reaction conditions for (S)-3-Amino-3-phenylpropan-1-ol hydrochloride

An Application Guide to the N-Alkylation of (S)-3-Amino-3-phenylpropan-1-ol Hydrochloride

Introduction: The Strategic Importance of N-Alkylated Phenylpropanols

N-alkylated derivatives of (S)-3-Amino-3-phenylpropan-1-ol are critical chiral building blocks in modern medicinal chemistry. Their structural motif is central to the synthesis of several notable pharmaceutical agents, including the selective serotonin reuptake inhibitors (SSRIs) Dapoxetine and Fluoxetine.[1][2] The precise installation of an alkyl group onto the primary amine is a pivotal transformation that dictates the ultimate biological activity and pharmacological profile of the target molecule.

However, the N-alkylation of this substrate is not without its challenges. The primary amine's nucleophilicity can lead to undesired over-alkylation, yielding tertiary amines and complex product mixtures. Furthermore, the starting material is typically supplied as a hydrochloride salt, necessitating careful selection of a base to liberate the reactive free amine. Finally, the presence of a stereocenter demands reaction conditions that preserve the enantiomeric integrity of the molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reaction conditions for the N-alkylation of (S)-3-Amino-3-phenylpropan-1-ol hydrochloride. We will explore the fundamental principles, compare strategic approaches, provide detailed experimental protocols, and offer troubleshooting advice to ensure successful and selective mono-N-alkylation.

Part 1: Foundational Principles of N-Alkylation

Before proceeding to specific protocols, it is crucial to understand the chemical principles governing this transformation. The success of the reaction hinges on the careful orchestration of the base, solvent, alkylating agent, and temperature.

The Critical Role of the Base

The starting material, (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, is an ammonium salt. The primary amine is protonated and therefore non-nucleophilic. A base is required for two essential functions:

-

Neutralization: To deprotonate the ammonium salt and generate the free, nucleophilic primary amine. A minimum of one molar equivalent of base is required for this step.

-

Acid Scavenging: In direct alkylation reactions with alkyl halides, an acid (e.g., HBr, HCl) is generated as a byproduct. A second equivalent of base is needed to neutralize this acid and prevent it from protonating the starting amine or the product.

Therefore, for direct alkylation with alkyl halides, a minimum of two molar equivalents of base is necessary. Common choices range from mild inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) to stronger, more specialized bases like cesium carbonate (Cs₂CO₃) and organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

The Challenge of Over-Alkylation

A primary amine (R-NH₂) reacts with an alkylating agent to form a secondary amine (R₂-NH). This secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine (R₃-N). This competing reaction, known as over-alkylation or dialkylation, is a primary cause of reduced yields and complex purification challenges. Strategies to mitigate this include using a large excess of the starting amine, slow addition of the alkylating agent, or employing specific methodologies like reductive amination or the "Cesium Effect."[4][5]

Part 2: Strategic Approaches to Selective Mono-N-Alkylation

Several robust methods exist for the N-alkylation of primary amines. The optimal choice depends on the desired alkyl group, available reagents, and scalability requirements.

Diagram 1: Decision-making flowchart for N-alkylation strategies.

Method A: Direct Alkylation with Alkyl Halides

This is the classic SN2 approach where the amine directly displaces a leaving group from an alkyl electrophile.[6]

-

Alkylating Agents: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Alkyl sulfonates (tosylates, mesylates) are also excellent electrophiles.

-

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base while leaving the amine nucleophile relatively free to react.[3]

-

Bases and the "Cesium Effect": While K₂CO₃ is common, cesium bases like Cs₂CO₃ or CsOH have been shown to significantly favor mono-alkylation over dialkylation.[4] This "cesium effect" is attributed to the formation of a chelated amine-cesium complex that sterically hinders the second alkylation event.[5]

Method B: Reductive Amination

Reductive amination is a highly versatile and widely used one-pot method for selective mono-alkylation.[6] It involves two steps:

-

Imine Formation: The amine reacts with an aldehyde or ketone to form an imine intermediate.

-

In-situ Reduction: A mild reducing agent, added to the same pot, reduces the imine to the target secondary amine.

-

Carbonyl Sources: A wide variety of aldehydes and ketones can be used to introduce diverse alkyl groups.

-

Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications due to its mildness and tolerance of slightly acidic conditions that favor imine formation. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).[6]

-

Advantages: This method generally provides excellent selectivity for the mono-alkylated product because the imine is more readily reduced than the carbonyl starting material, and the product amine is less reactive under the conditions.

Method C: Alkylation with Alcohols via "Borrowing Hydrogen"

This modern, greener approach uses alcohols as alkylating agents, with water being the only byproduct.[7]

-

Mechanism: A transition-metal catalyst (typically based on Iridium or Ruthenium) temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in-situ.[8][9] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the imine intermediate.

-

Advantages: Alcohols are often cheaper, less toxic, and easier to handle than the corresponding alkyl halides or aldehydes. This atom-economical process is highly attractive for sustainable chemical manufacturing.[10]

Part 3: Data Summary of Reaction Conditions

The following table summarizes various conditions applicable to the N-alkylation of primary amines, providing a starting point for reaction optimization.

| Method | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature | Key Considerations & Notes | Reference(s) |

| Direct Alkylation | Alkyl Bromide (1.0 - 1.2) | K₂CO₃ (2.0 - 3.0) | Acetonitrile, DMF | 60-80 °C | A standard, cost-effective method. Monitor closely for dialkylation.[3][11] | |

| Direct Alkylation | Benzyl Bromide (1.2) | CsOH (1.5) | DMF, DMSO | Room Temp. | "Cesium Effect" provides high selectivity for mono-alkylation.[4][5] | |

| Reductive Amination | Aldehyde (1.0 - 1.2) | None required | DCM, MeOH | Room Temp. | NaBH(OAc)₃ (1.5 eq.) is the preferred reducing agent. Highly selective. *Base is still needed to free the amine starting material. | [6] |

| Reductive Amination | Ketone (1.0 - 1.5) | None required | DCE, THF | Room Temp. | Slower than with aldehydes. May require mild heating or a dehydrating agent (e.g., MgSO₄).[6] | |

| Hydrogen Autotransfer | Alcohol (solvent/reagent) | NaOH (1.0) | Toluene | 110-150 °C | Requires a transition metal catalyst (e.g., [Cp*IrCl₂]₂). Green alternative.[8][10] |

* While the reductive amination step itself does not require a base, at least 1.0 equivalent of a base (e.g., TEA) must be added initially to neutralize the hydrochloride salt of the starting material.

Part 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (S)-3-Amino-3-phenylpropan-1-ol is corrosive and can cause severe skin and eye damage.[12]

Protocol 1: Mono-N-methylation via Reductive Amination

This protocol describes the synthesis of (S)-3-(Methylamino)-3-phenylpropan-1-ol.

Reagents:

-

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride (1.0 eq.)

-

Aqueous Formaldehyde (37 wt. % in H₂O, 1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Triethylamine (TEA, 1.1 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-3-Amino-3-phenylpropan-1-ol hydrochloride (1.0 eq.) and dissolve/suspend it in dichloromethane (approx. 0.1 M concentration).

-

Freeing the Amine: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.1 eq.) dropwise and stir for 15 minutes.

-

Imine Formation: Add aqueous formaldehyde solution (1.1 eq.) dropwise to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash with saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the pure (S)-3-(Methylamino)-3-phenylpropan-1-ol.

Protocol 2: Mono-N-benzylation via Direct Alkylation with the Cesium Effect

This protocol describes the synthesis of (S)-3-(Benzylamino)-3-phenylpropan-1-ol.

Reagents:

-

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride (1.0 eq.)

-

Cesium Carbonate (Cs₂CO₃, 2.5 eq.)

-

Benzyl Bromide (1.1 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-3-Amino-3-phenylpropan-1-ol hydrochloride (1.0 eq.) and cesium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension vigorously for 30 minutes at room temperature.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS, paying close attention to the formation of any dialkylated byproduct.[6] The reaction is typically complete within 6-24 hours.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash three times with water to remove residual DMF, followed by one wash with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a Hexanes/Ethyl Acetate gradient) to isolate the pure mono-N-benzylated product.

Part 5: Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Insufficient base to free the amine from its HCl salt. 2. Alkylating agent is not reactive enough (e.g., alkyl chloride). 3. Reaction temperature is too low. | 1. Ensure at least 1.1 eq. of base is used for neutralization, plus additional for acid scavenging if needed. 2. Switch to a more reactive alkyl bromide or iodide. Add a catalytic amount of NaI or KI (Finkelstein reaction).[3] 3. Gradually increase the reaction temperature and monitor for product formation and decomposition. |

| Significant Dialkylation Product | 1. Secondary amine product is more nucleophilic. 2. Stoichiometry of alkylating agent is too high. 3. Rapid addition of alkylating agent. | 1. Switch to reductive amination. 2. Use a cesium base (Cs₂CO₃, CsOH) to promote mono-alkylation.[4] 3. Use a slight excess of the amine starting material (e.g., 1.2 eq.). 4. Add the alkylating agent slowly via syringe pump. |

| Racemization of Product | 1. Harsh basic or acidic conditions. 2. Elevated temperatures for extended periods. | 1. Use milder bases (e.g., K₂CO₃ instead of NaH). 2. Avoid strong acidic workups if possible. 3. Attempt the reaction at the lowest effective temperature. 4. Use methods known to preserve stereochemistry, such as reductive amination.[9] |

| Difficult Purification | 1. Product is very polar and water-soluble. 2. Byproducts have similar polarity to the product. | 1. During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the amino alcohol product. 2. Consider derivatization (e.g., Boc protection of the amine) to make the product less polar for chromatography, followed by deprotection. |

Part 6: Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the N-alkylation reaction, from initial setup to final product characterization.

Diagram 2: General laboratory workflow for N-alkylation.

References

- Salvatore, R. N., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871B1. Google Patents.

-

Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Retrieved from [Link]

-

Porcheddu, A., Giacomelli, G., & De Luca, L. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. The Journal of Organic Chemistry, 71(19), 7544–7547. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

- Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

-

Al-Masoudi, N. A. (2015). For alkylation of a secondary amine... which base and solvent do I have to use? ResearchGate. Retrieved from [Link]

-